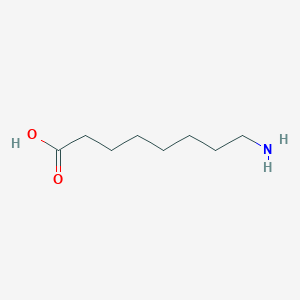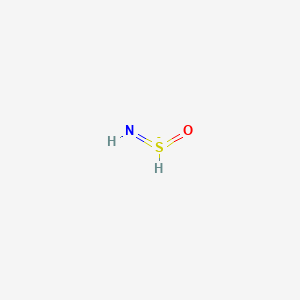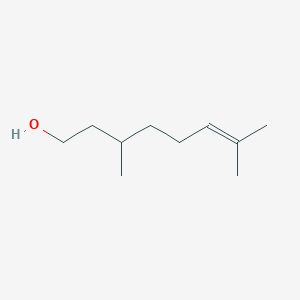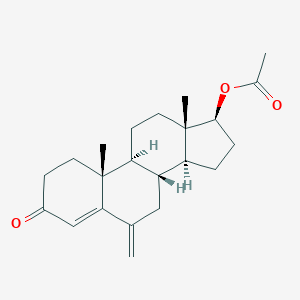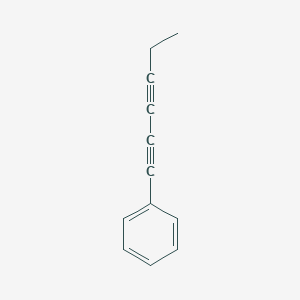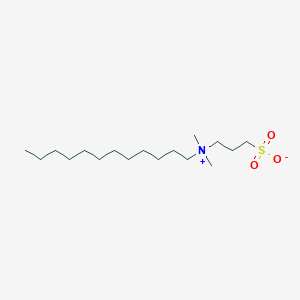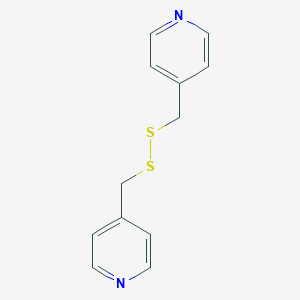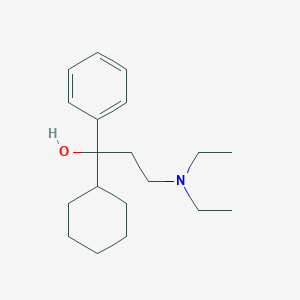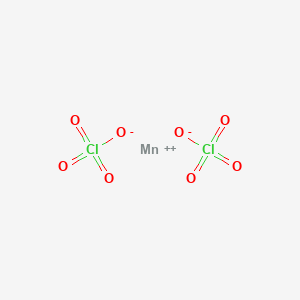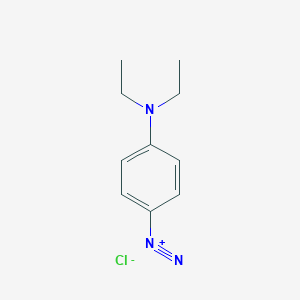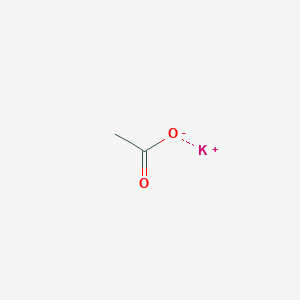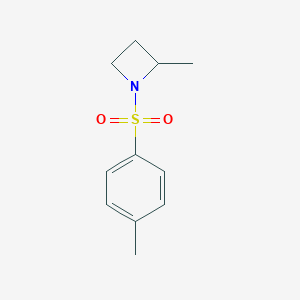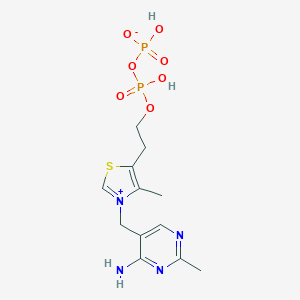![molecular formula C10H5N3O6S B086426 Naphth[1,2-d][1,2,3]oxadiazole-5-sulfonic acid, 8-nitro- CAS No. 130-59-6](/img/structure/B86426.png)
Naphth[1,2-d][1,2,3]oxadiazole-5-sulfonic acid, 8-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphth[1,2-d][1,2,3]oxadiazole-5-sulfonic acid, 8-nitro- is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains both nitrogen and sulfur atoms.
Wirkmechanismus
The mechanism of action of Naphth[1,2-d][1,2,3]oxadiazole-5-sulfonic acid, 8-nitro- is not fully understood. However, it has been reported to interact with biomolecules such as DNA and proteins, leading to various biological effects.
Biochemische Und Physiologische Effekte
Naphth[1,2-d][1,2,3]oxadiazole-5-sulfonic acid, 8-nitro- has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit bacterial and fungal growth, and exhibit anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Naphth[1,2-d][1,2,3]oxadiazole-5-sulfonic acid, 8-nitro- in lab experiments is its fluorescent properties, which make it useful in imaging techniques. In addition, its potential applications in cancer treatment and antibacterial and antifungal properties make it a promising compound for further research. However, one of the limitations is its potential toxicity, which requires careful handling and further investigation.
Zukünftige Richtungen
There are several future directions for the research on Naphth[1,2-d][1,2,3]oxadiazole-5-sulfonic acid, 8-nitro-. One of the directions is to investigate its potential as a photosensitizer in photodynamic therapy for cancer treatment. Another direction is to study its interaction with biomolecules such as DNA and proteins in more detail to understand its mechanism of action. Furthermore, its potential use as an antibacterial and antifungal agent can be explored further. Lastly, modifications to the synthesis method can be made to improve the yield and purity of the compound.
In conclusion, Naphth[1,2-d][1,2,3]oxadiazole-5-sulfonic acid, 8-nitro- is a promising compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Synthesemethoden
The synthesis of Naphth[1,2-d][1,2,3]oxadiazole-5-sulfonic acid, 8-nitro- involves the reaction of 8-nitro-1-naphthylamine with chlorosulfonic acid and sodium nitrite. The resulting compound is then hydrolyzed to obtain the final product. This synthesis method has been reported in several research articles and has been modified to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
Naphth[1,2-d][1,2,3]oxadiazole-5-sulfonic acid, 8-nitro- has been studied for its potential applications in various fields of scientific research. It has been reported to exhibit fluorescence properties, making it useful in fluorescent imaging techniques. In addition, it has been investigated for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Furthermore, it has been studied for its antibacterial and antifungal properties.
Eigenschaften
CAS-Nummer |
130-59-6 |
|---|---|
Produktname |
Naphth[1,2-d][1,2,3]oxadiazole-5-sulfonic acid, 8-nitro- |
Molekularformel |
C10H5N3O6S |
Molekulargewicht |
295.23 g/mol |
IUPAC-Name |
8-nitrobenzo[e][1,2,3]benzoxadiazole-5-sulfonic acid |
InChI |
InChI=1S/C10H5N3O6S/c14-13(15)5-1-2-6-7(3-5)10-8(19-12-11-10)4-9(6)20(16,17)18/h1-4H,(H,16,17,18) |
InChI-Schlüssel |
SQHJNWIFJGDCQA-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C3C(=C2C=C1[N+](=O)[O-])N=NO3)S(=O)(=O)O |
Kanonische SMILES |
C1=CC2=C(C=C3C(=C2C=C1[N+](=O)[O-])N=NO3)S(=O)(=O)O |
Andere CAS-Nummern |
130-59-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




